Tri-N-decylamine
Overview
Description
Tri-N-decylamine is a chemical compound with the molecular formula C30H63N and a molecular weight of 437.83 g/mol . It is also known by other names such as Tris(decyl)amine, this compound, and Tri(decyl)amine . This compound is a tertiary amine, characterized by the presence of three decyl groups attached to a nitrogen atom.
Mechanism of Action
Tri-N-decylamine, also known as 1-Decanamine, N,N-didecyl- or Tris(decyl)amine, is a chemical compound with the molecular formula C30H63N . This compound is a colorless to light yellow viscous liquid . It has a weak amine characteristic and is known for its low volatility, relatively high thermal stability, and good surface activity and dispersibility .
Target of Action
It is commonly used in the chemical industry as a surfactant, emulsifier, antistatic agent, and preservative .
Mode of Action
It is known that the compound has been used as an extractant in the extractive fermentation of lactic acid by saccharomyces cerevisiae oc-2t t165r .
Biochemical Pathways
This compound appears to play a role in the fermentation process of lactic acid bacteria (LAB). LAB fermentation often suffers from end-product inhibition, which decreases the cell growth rate . The inhibition of lactic acid is due to the solubility of the undissociated lactic acid within the cytoplasmic membrane and insolubility of dissociated lactate, which causes acidification of the cytoplasm and failure of proton motive forces . The restriction imposed by lactic acid on its fermentation can be avoided by extractive fermentation techniques, which can also be exploited for product recovery .
Pharmacokinetics
It is known that the compound has a boiling point of 430°c , indicating that it is relatively stable under normal conditions.
Result of Action
Biochemical Analysis
Biochemical Properties
Tri-N-decylamine has been found to play a role in the extractive fermentation of lactic acid by Saccharomyces cerevisiae OC-2T T165R . The high concentration of 1-decylaldehyde in this compound was found to be toxic and caused an inhibition effect on the growth of S. cerevisiae .
Cellular Effects
The cellular effects of this compound are primarily observed in its interaction with Saccharomyces cerevisiae. The high concentration of 1-decylaldehyde in this compound inhibits the growth of S. cerevisiae, indicating that it may have significant effects on cellular processes .
Molecular Mechanism
The molecular mechanism of this compound’s action is not fully understood. It is known that the high concentration of 1-decylaldehyde in this compound can inhibit the growth of S. cerevisiae . This suggests that this compound may interact with certain biomolecules in S. cerevisiae, potentially affecting enzyme activity and gene expression.
Preparation Methods
The synthesis of Tri-N-decylamine typically involves the alkylation of decylamine with decyl halides under basic conditions. The reaction can be represented as follows:
[ \text{Decylamine} + 2 \text{Decyl Halide} \rightarrow \text{this compound} + 2 \text{Hydrogen Halide} ]
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction .
Chemical Reactions Analysis
Tri-N-decylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can convert the tertiary amine to secondary or primary amines under specific conditions.
Substitution: Nucleophilic substitution reactions can occur, where the decyl groups can be replaced by other alkyl or aryl groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution .
Scientific Research Applications
Tri-N-decylamine has several applications in scientific research and industry:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: The compound is employed in the preparation of liposomes and other lipid-based delivery systems.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: The compound is used in the formulation of detergents, lubricants, and anti-static agents.
Comparison with Similar Compounds
Tri-N-decylamine can be compared with other similar compounds such as:
1-Decanamine: A primary amine with a single decyl group.
1-Decanamine, N,N-dimethyl-: A tertiary amine with two methyl groups and one decyl group.
Dioctylamine: A secondary amine with two octyl groups.
The uniqueness of this compound lies in its three decyl groups, which confer distinct physicochemical properties such as higher hydrophobicity and greater ability to interact with lipid membranes .
Properties
IUPAC Name |
N,N-didecyldecan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H63N/c1-4-7-10-13-16-19-22-25-28-31(29-26-23-20-17-14-11-8-5-2)30-27-24-21-18-15-12-9-6-3/h4-30H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COFKFSSWMQHKMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN(CCCCCCCCCC)CCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H63N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061448 | |
Record name | 1-Decanamine, N,N-didecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Acros Organics MSDS] | |
Record name | N,N-Didecyl-1-decanamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21804 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
1070-01-5 | |
Record name | Tri-n-decylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1070-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Decanamine, N,N-didecyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Decanamine, N,N-didecyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Decanamine, N,N-didecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(decyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.697 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Tri-N-decylamine acts as an extractant for lactic acid, particularly valuable in fermentation processes. The amine's lipophilic nature allows it to effectively capture lactic acid from aqueous solutions. This interaction helps mitigate the inhibitory effects of lactic acid buildup during fermentation, ultimately enhancing both productivity and yield. []
ANone: While the provided research excerpts don't delve into detailed spectroscopic data, we can outline the key structural aspects:
A: The research highlights the use of this compound in conjunction with a hollow fiber module for lactic acid extraction, demonstrating its compatibility with this material. [] Additionally, it effectively extracts lactic acid within a fermentation system utilizing activated carbon, suggesting compatibility with this adsorbent. [] Further research would be needed to comprehensively assess its compatibility with other materials and its stability under various conditions.
A: this compound exhibits significant potential for extracting metal ions from acidic solutions. Studies demonstrate its effectiveness in extracting molybdenum(VI) from nitric acid solutions. [] It also showcases capability in extracting gold(III) from hydrochloric acid solutions when in its protonated form (A327H+Cl−) in an ionic liquid system. [] These findings suggest its versatility for metal recovery and purification processes.
ANone: The provided research excerpts do not directly address the environmental impact or degradation pathways of this compound. Assessing its potential ecotoxicological effects and exploring strategies to mitigate any negative environmental impacts would necessitate further research.
A: The choice of alternatives to this compound depends heavily on the specific application. For instance, other extractants like trioctylamine or Aliquat 336 might be considered for lactic acid extraction. [, ] Evaluating performance, cost, and environmental impact is crucial when comparing this compound to potential substitutes.
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